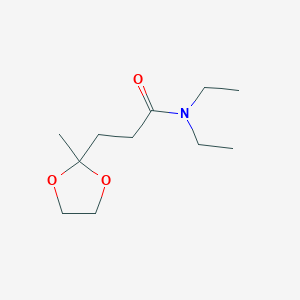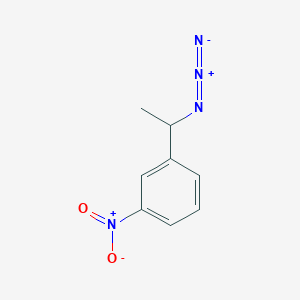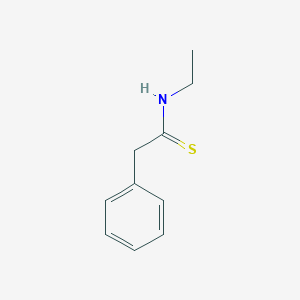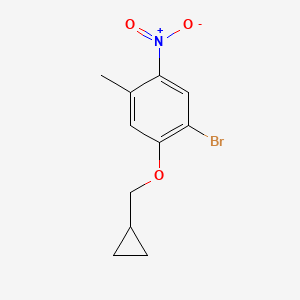![molecular formula C26H37NO3 B13990359 2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol CAS No. 75393-89-4](/img/structure/B13990359.png)
2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a morpholine ring, a methoxyphenyl group, and two tert-butyl groups attached to a phenol ring, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions with 4,6-ditert-butylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol suitable for various applications.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydroxyl derivatives from reduction, and various substituted phenols from electrophilic substitution reactions.
科学的研究の応用
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-[(4-Methoxyphenyl)methyl]morpholine
- 2,6-Ditert-butyl-4-methylphenol
- 4-Methoxyphenol
Uniqueness
What sets 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
75393-89-4 |
|---|---|
分子式 |
C26H37NO3 |
分子量 |
411.6 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO3/c1-25(2,3)19-16-21(24(28)22(17-19)26(4,5)6)23(27-12-14-30-15-13-27)18-8-10-20(29-7)11-9-18/h8-11,16-17,23,28H,12-15H2,1-7H3 |
InChIキー |
SYADKROMGFUFAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)








